molecular formula C11H7N5O5 B370796 2,4-bisnitro-N-(2-pyrimidinyl)benzamide

2,4-bisnitro-N-(2-pyrimidinyl)benzamide

Cat. No.: B370796
M. Wt: 289.2g/mol
InChI Key: ZWUBVIQKGNGDFW-UHFFFAOYSA-N
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Description

2,4-Bisnitro-N-(2-pyrimidinyl)benzamide is a benzamide derivative characterized by a nitro group at the 2- and 4-positions of the benzene ring and an N-linked 2-pyrimidinyl substituent. Benzamide scaffolds are widely studied in medicinal chemistry due to their versatility in enzyme inhibition, particularly in targeting kinases, topoisomerases, and histone acetyltransferases (HATs) . The nitro groups in this compound may influence electronic properties, solubility, and metabolic stability, while the pyrimidinyl moiety could enhance binding affinity to biological targets through hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C11H7N5O5

Molecular Weight

289.2g/mol

IUPAC Name

2,4-dinitro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H7N5O5/c17-10(14-11-12-4-1-5-13-11)8-3-2-7(15(18)19)6-9(8)16(20)21/h1-6H,(H,12,13,14,17)

InChI Key

ZWUBVIQKGNGDFW-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

solubility

38.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
  • Structural Differences : 4MNB contains a bromo substituent at the 4-position and a methoxy-nitro group at the 2-position of the benzene ring, compared to the 2,4-dinitro configuration in the target compound .
  • Synthesis Insights : Reactions involving nitroaniline precursors (e.g., 2-nitroaniline) often yield nitro-substituted benzamides, but ultrasonic irradiation methods can optimize reaction kinetics and yields (e.g., 85–92% yields for similar compounds under ultrasound vs. 60–75% via conventional reflux) .
Nilotinib (Tasigna®)
  • Structural Similarities : Nilotinib, a second-generation tyrosine kinase inhibitor, shares the N-(2-pyrimidinyl)benzamide core but incorporates a 4-methyl group and a 3-pyridinyl substituent instead of nitro groups .
  • Activity Profile: Nilotinib exhibits 30-fold higher potency than imatinib (IM) against BCR/ABL kinases, attributed to optimized substituent interactions with the ATP-binding pocket .
PCAF HAT Inhibitors (e.g., Compound 17)
  • Functional Comparison: Benzamide analogs with 2-acylamino and carboxyphenyl substituents (e.g., Compound 17: 79% PCAF HAT inhibition at 100 μM) demonstrate that bulky substituents enhance enzyme inhibition .
Hyaluronidase Inhibitors
  • Positional Effects: Substitution at the 2-position (vs. 3-position) of benzamide derivatives significantly enhances hyaluronidase inhibition . The 2,4-dinitro configuration in the target compound may synergize with the pyrimidinyl group to improve lipophilicity and target binding compared to mono-substituted analogs .
Topoisomerase II Inhibitors
  • Steric and Hydrophobic Interactions : Methyl or chloro substituents on benzamide rings (e.g., compounds 21–23) weakly inhibit DNA gyrase (IC50 >100 μM), suggesting that nitro groups at the 2- and 4-positions might better occupy hydrophobic pockets in enzyme active sites .

Metabolic Considerations

  • Nitro Group Metabolism : Nitro substituents are often reduced to amines in vivo, which could generate active or toxic metabolites. For example, 4-methylbenzamide derivatives undergo oxidation to aldehydes, as seen in IM metabolites (e.g., M20) . The stability of the nitro groups in 2,4-bisnitro-N-(2-pyrimidinyl)benzamide may prolong its half-life compared to analogs with oxidizable methyl groups .

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